![molecular formula C10H13ClF2O2S B13623192 8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and sulfonyl chloride derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The presence of reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Aplicaciones Científicas De Investigación
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : This compound shares the dispiro structure and fluorine atoms but differs in the functional group, which is a carboxylic acid instead of a sulfonyl chloride .
- 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Another similar compound with an amino group and a carboxylic acid, highlighting the versatility of the dispiro structure .
Uniqueness
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is unique due to its combination of the dispiro structure, fluorine atoms, and the reactive sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13ClF2O2S |
|---|---|
Peso molecular |
270.72 g/mol |
Nombre IUPAC |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClF2O2S/c11-16(14,15)7-1-8(2-7)3-9(4-8)5-10(12,13)6-9/h7H,1-6H2 |
Clave InChI |
UQYATJBROLUTSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


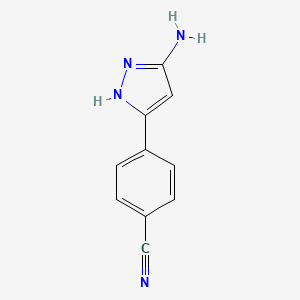
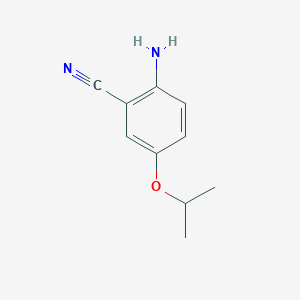
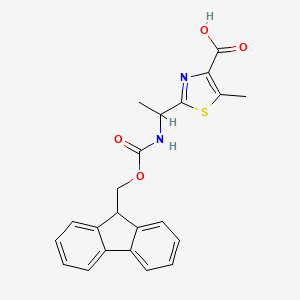
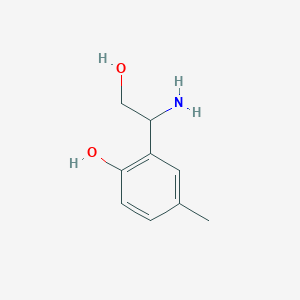
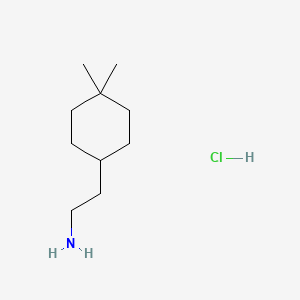
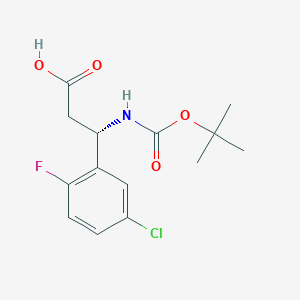
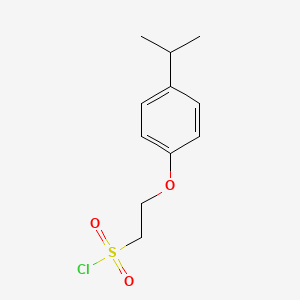
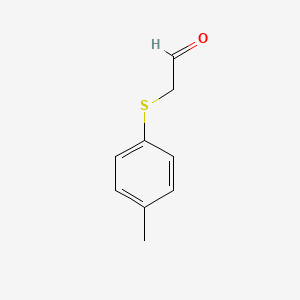
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

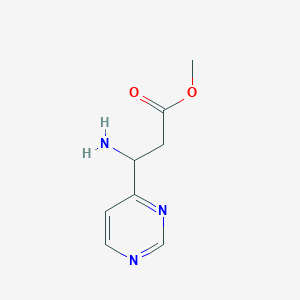
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

